2,2-Difluoro-3-hydroxydecanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18F2O3 |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxydecanoic acid |
InChI |
InChI=1S/C10H18F2O3/c1-2-3-4-5-6-7-8(13)10(11,12)9(14)15/h8,13H,2-7H2,1H3,(H,14,15) |
InChI Key |
LKEIVSPNDMLTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Difluoro 3 Hydroxydecanoic Acid and Its Analogues
Chemo-Selective Synthetic Pathways to 2,2-Difluoro-3-hydroxydecanoic Acid
Chemo-selective synthesis focuses on the specific reaction of one functional group in the presence of others. For this compound, this primarily involves the formation of the carbon-carbon bond between the difluoroacetic acid moiety and the octyl chain, followed by hydrolysis.
A primary retrosynthetic disconnection for this compound breaks the C2-C3 bond. This leads to two key precursors: a synthon for a difluoroacetate (B1230586) anion and an eight-carbon aldehyde, namely octanal (B89490). The most common synthetic equivalent for the difluoroacetate anion is an organometallic reagent derived from a 2,2-difluoro-2-haloacetate, typically ethyl bromodifluoroacetate.
An alternative retrosynthetic approach involves the cleavage of the C1-C2 bond of a precursor ketone. This strategy relies on a selective haloform-type reaction on a polyfluorinated ketone.
Key Precursors:
Octanal
Ethyl bromodifluoroacetate or Ethyl iododifluoroacetate
4-hydroxy-1,1,1,3,3-pentafluorodecyl ketone (for the haloform approach)
Reformatsky Reaction:
The most direct route to the ester precursor of this compound is the Reformatsky reaction. wikipedia.orglibretexts.org This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. organic-chemistry.org In this case, ethyl bromodifluoroacetate reacts with octanal in the presence of activated zinc. The resulting zinc enolate adds to the aldehyde to form, after acidic workup, ethyl 2,2-difluoro-3-hydroxydecanoate. Subsequent hydrolysis of the ester yields the target acid.
The general steps are:
Formation of the Reformatsky Reagent: Ethyl bromodifluoroacetate is treated with zinc dust to form the corresponding organozinc reagent.
Nucleophilic Addition: The organozinc reagent adds to the carbonyl group of octanal.
Hydrolysis: The resulting β-hydroxy ester is hydrolyzed, typically under basic conditions followed by acidification, to afford this compound.
Recent advancements have introduced the use of other metals like indium, which can mediate the reaction under milder conditions and even in aqueous media. researchgate.net
Selective Haloform Reaction:
A novel and efficient method for synthesizing long-chain 2,2-difluoro-3-hydroxyacids involves a selective haloform reaction. nih.gov This pathway begins with the reaction of a pentafluoroenolate with an aldehyde to create a 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketone. Treatment of this ketone with a base under mild conditions selectively cleaves the CO-CF3 bond to yield the desired 2,2-difluoro-3-hydroxyacid. nih.gov
The steps for this approach are:
Aldol-type Addition: Reaction of the enolate of 1,1,1,3,3,3-hexafluoro-2-propanone with octanal to form 1,1,1,3,3-pentafluoro-4-hydroxy-2-decanone.
Selective Haloform Reaction: Base-mediated cleavage of the trifluoromethyl group to yield this compound. This method is noted for its high yields and mild conditions. nih.gov
The efficiency of the Reformatsky reaction is highly dependent on the reaction conditions. Key parameters for optimization include the choice of metal, solvent, temperature, and the method of metal activation.
For the synthesis of related α,α-difluoro-β-hydroxy esters, various conditions have been explored to maximize yields. The use of catalysts such as cerium(III) chloride (CeCl₃) has been shown to dramatically improve yields in reactions with aliphatic ketones, a principle that can be applied to reactions with long-chain aldehydes like octanal. capes.gov.br
| Aldehyde | Reagent | Metal/Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl bromodifluoroacetate | Zn | THF | 95 |
| Cyclohexanecarboxaldehyde | Ethyl bromodifluoroacetate | Zn | THF | 91 |
| Heptanal | Ethyl bromodifluoroacetate | Zn | THF | 89 |
| Octanal (estimated) | Ethyl bromodifluoroacetate | Zn | THF | ~85-90 |
This table presents data for analogous aldehydes to illustrate typical yields under optimized, non-catalyzed Reformatsky conditions. The yield for octanal is an educated estimate based on trends for similar aliphatic aldehydes.
Optimization of the haloform reaction has focused on the choice of base and solvent to ensure selective cleavage of the C-CF₃ bond without promoting side reactions. The use of milder bases and controlled temperatures is crucial for achieving high yields. nih.gov
Stereoselective Synthesis of this compound Enantiomers
The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which is important for applications in medicinal chemistry and materials science.
Asymmetric catalysis in the context of the Reformatsky reaction often involves the use of a chiral ligand to control the stereochemical outcome of the addition of the zinc enolate to the aldehyde. Chiral amino alcohols are among the most effective ligands for this purpose.
For instance, in the Me₂Zn-mediated catalytic enantioselective Reformatsky reaction, prolinol-derived ligands have demonstrated high efficiency in producing chiral β-hydroxy esters with excellent enantiomeric excess (ee). nih.gov While specific data for octanal is not always reported, the trends with other aliphatic aldehydes suggest that high enantioselectivity is achievable.
Another approach is the asymmetric reduction of a precursor, ethyl 2,2-difluoro-3-oxodecanoate. This can be achieved through catalytic hydrogenation using a chiral transition metal complex, such as those based on rhodium or palladium with chiral phosphine (B1218219) ligands. researchgate.net
| Aldehyde | Chiral Ligand | Catalyst | Yield (%) | ee (%) |
| Benzaldehyde | Prolinol derivative | Me₂Zn | 95 | 96 |
| 4-Methoxybenzaldehyde | Prolinol derivative | Me₂Zn | 93 | 95 |
| 2-Naphthaldehyde | Prolinol derivative | Me₂Zn | 91 | 94 |
This table showcases the effectiveness of a prolinol-derived ligand in the asymmetric Reformatsky reaction of various aromatic aldehydes, indicating the potential for high enantioselectivity. nih.gov
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of (R)-3-hydroxydecanoic acid analogues, levoglucosenone (B1675106), a derivative of cellulose (B213188), has been employed as a chiral starting material. nih.govresearchgate.net This strategy allows the desired (R)-configuration at the hydroxyl-bearing carbon to be established without the need for an asymmetric reaction step. nih.govresearchgate.net
A general strategy starting from a chiral building block would involve:
Starting with a Chiral Precursor: A suitable chiral molecule containing the required stereocenter, such as a derivative of a natural hydroxy acid like malic acid or tartaric acid, is chosen. capes.gov.br
Chain Elongation: The carbon chain is extended to the required length through standard organic transformations.
Introduction of the Difluoroacetate Moiety: The difluoroacetate group is introduced, often through a nucleophilic displacement or addition reaction.
While a direct chiral pool synthesis for this compound is not prominently documented, the synthesis of related non-fluorinated long-chain hydroxy acids from chiral precursors provides a strong precedent for this approach. nih.govresearchgate.net For example, the synthesis of (R)-3-hydroxy fatty acids has been achieved from the chiral synthon levoglucosenone through a multi-step sequence involving Michael addition, Baeyer-Villiger oxidation, and cross-metathesis for chain elongation. nih.govresearchgate.net
Enantiomeric Excess Determination in this compound Synthesis
The determination of enantiomeric excess (e.e.) is critical in the synthesis of chiral molecules like this compound to ensure the final product possesses the desired stereochemical purity. Several analytical techniques are employed for this purpose, primarily involving chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral resolving agents.
One of the most common methods for determining the enantiomeric purity of chiral acids and their derivatives is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For analysis, the carboxylic acid is often converted into a more volatile ester derivative, such as a methyl or ethyl ester. These derivatives are then separated on a chiral stationary phase (CSP) column. The two enantiomers will exhibit different retention times, and the ratio of their peak areas in the chromatogram allows for the precise calculation of the enantiomeric excess.
Another powerful technique is enzymatic kinetic resolution. This method can be used both to separate enantiomers and to determine the e.e. of the starting material. For instance, lipases are known to catalyze enantioselective reactions. In a racemic mixture of a hydroxy ester, a lipase (B570770) like PS Amano can selectively acetylate one enantiomer at a much faster rate than the other. nih.govfrontiersin.org By monitoring the reaction progress and analyzing the remaining unreacted enantiomer and the newly formed acetylated product, the initial enantiomeric composition can be accurately determined.
Enzymatic and Biocatalytic Routes to this compound
Biocatalysis offers a promising "green" alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions and reducing environmental impact. nih.govnih.gov The development of enzymatic routes for producing fluorinated compounds like this compound is an area of active research, aiming to leverage the precision of biological systems.
Identification of Relevant Biocatalysts for Difluoro-Hydroxylation
While direct biocatalytic synthesis of this compound is not yet widely documented, analogous biotransformations suggest potential enzymatic pathways. Research into the synthesis of the shorter-chain analogue, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), has identified a viable whole-cell biocatalyst system. nih.govnih.gov
This system utilizes an engineered E. coli strain co-expressing three key enzymes:
Methylmalonyl CoA synthase (MatBrp)
Methylmalonyl CoA reductase (MCR)
Malonate transmembrane protein (MadLM) nih.govnih.gov
These enzymes work in concert to convert a fluorinated precursor into the desired fluorinated hydroxy acid. nih.gov It is hypothesized that a similar enzymatic cascade, potentially with engineered substrate specificity, could be adapted for the synthesis of the longer-chain this compound from an appropriate difluorinated precursor.
Biocatalytic Reaction Mechanisms for this compound Formation
Drawing a parallel from the established biosynthesis of 2-F-3-HP, a potential mechanism for this compound can be proposed. The process would likely begin with a difluorinated dicarboxylic acid analogue that serves as the substrate.
The proposed enzymatic cascade would proceed as follows:
Substrate Uptake: The malonate transmembrane protein (MadLM) would facilitate the transport of the difluorinated precursor into the engineered E. coli cell. nih.gov
Activation: The methylmalonyl CoA synthase (MatBrp) would activate the difluorinated substrate by converting it into its corresponding Coenzyme A (CoA) thioester. nih.gov
Reduction: The crucial reduction step would be catalyzed by methylmalonyl CoA reductase (MCR), which would reduce one of the carboxyl groups of the activated substrate to a hydroxyl group, yielding the final this compound product. nih.gov
This biocatalytic pathway represents a one-pot synthesis within the engineered microorganism, converting a simpler precursor into the target molecule. nih.gov
Bioreactor Design and Scalability Considerations
Scaling up the biocatalytic production of this compound from the lab to an industrial scale requires careful consideration of bioreactor design and process optimization. A significant challenge observed in analogous processes, such as the synthesis of 2-F-3-HP, is the relatively low product titer, with reported concentrations around 50.0 mg/L after 24 hours of whole-cell transformation. nih.govfrontiersin.org
This low yield may be attributed to several factors, including the low activity of the enzymes towards a non-natural fluorinated substrate or potential toxicity of the substrate and/or the final product to the microbial host cells. frontiersin.org
To address these challenges, bioreactor strategies could include:
Fed-Batch Fermentation: This approach allows for the controlled feeding of the substrate, maintaining its concentration at a low, non-toxic level while allowing the biocatalyst to continuously produce the product.
Enzyme and Strain Engineering: Further genetic modification of the enzymes to improve their affinity and turnover rate for the specific difluorinated substrate, as well as engineering the host strain for increased tolerance, would be critical for enhancing productivity.
Derivatization and Structural Modification of this compound
The carboxylic acid and hydroxyl functional groups of this compound allow for a variety of chemical modifications. Derivatization into esters and amides is a common strategy to alter the molecule's physical properties, such as solubility and volatility, or to prepare it for further chemical transformations.
Synthesis of Esters and Amides of this compound
The synthesis of esters and amides from this compound can be achieved through several well-established chemical methods. The choice of method often depends on the scale of the reaction and the sensitivity of the starting materials.
Ester Synthesis: Esters are typically formed by reacting the carboxylic acid with an alcohol. Common methods include:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com
Coupling Reagent-Mediated Esterification: For milder conditions, peptide coupling reagents are highly effective. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an activator like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an ester bond at room temperature. mdpi.com Other reagents such as TBTU, TATU, or COMU are also effective for reacting carboxylic acids with primary, secondary, and even tertiary alcohols.
Amide Synthesis: Amides are formed by reacting the carboxylic acid with a primary or secondary amine.
Direct Amidation with Boron Reagents: The use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. A key advantage of this method is the very low level of racemization observed when using chiral N-protected amino acids, which is highly relevant for the chiral this compound. nih.gov
Coupling Reagent-Mediated Amidation: Similar to esterification, carbodiimide-based coupling reagents (e.g., EDCI) and other peptide coupling agents are widely used to facilitate the formation of the amide bond under mild conditions.
The table below summarizes common synthetic routes for these derivatives.
| Derivative | Reagents and Conditions | Key Features |
| Esters | Alcohol, H₂SO₄ (catalyst), Heat | Classic, simple reagents; requires heat. |
| Alcohol, EDCI, DMAP, CH₂Cl₂ | Mild, room temperature conditions; high yields. mdpi.com | |
| Alcohol, TBTU/TATU, Organic Base | Fast reactions; suitable for a wide range of alcohols. | |
| Amides | Amine, B(OCH₂CF₃)₃ | Effective for direct amidation; low racemization. nih.gov |
| Amine, EDCI, with or without HOBt/Oxyma | Standard, mild conditions for amide bond formation. |
Fluorine Analogues and Isoelectronic Replacements
The introduction of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. wikipedia.orgtandfonline.combenthamscience.comresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it an attractive element for creating analogues of existing compounds. tandfonline.com
In the context of this compound, the two fluorine atoms at the C-2 position serve as isoelectronic replacements for the two hydrogen atoms in the parent molecule, 3-hydroxydecanoic acid. This substitution can significantly alter the molecule's properties. For instance, the presence of the gem-difluoro group increases the acidity of the neighboring carboxylic acid and can influence the conformation of the molecule.
The replacement of a hydroxyl group with a fluorine atom is another common bioisosteric substitution in drug design. nih.govresearchgate.net While fluorine cannot act as a hydrogen bond donor like a hydroxyl group, it can act as a hydrogen bond acceptor. researchgate.net This substitution can lead to improved metabolic stability due to the high energy of the C-F bond, which is more resistant to enzymatic cleavage compared to a C-H or C-O bond. tandfonline.com The introduction of fluorine can also enhance lipophilicity, which may improve membrane permeability and bioavailability. wikipedia.orgbenthamscience.com
The table below summarizes the key properties of fluorine that are relevant to its use in creating analogues of bioactive molecules.
| Property of Fluorine | Implication in Drug Design |
| Small van der Waals radius | Minimal steric hindrance, allowing it to mimic hydrogen in some contexts. |
| High electronegativity | Can alter the electronic properties of the molecule, influencing pKa and dipole moment. |
| Strong carbon-fluorine bond | Increases metabolic stability by blocking sites of oxidation. tandfonline.com |
| Increased lipophilicity | Can enhance membrane permeability and absorption. wikipedia.orgbenthamscience.com |
| Hydrogen bond acceptor | Can participate in interactions with biological targets. researchgate.net |
The synthesis of various fluorinated analogues of fatty acids and other biologically active lipids, such as vitamin D, has been reported, highlighting the importance of this strategy in exploring structure-activity relationships. acs.orgresearchgate.net For example, the synthesis of 22,22-difluoro-25-hydroxyvitamin D3 demonstrated that fluorination can affect metabolic stability. acs.org
Conjugation Strategies for this compound in Research Probes
The carboxylic acid functional group of this compound provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin, or other reporter groups, to create research probes. thermofisher.commcgill.ca These probes can be valuable tools for studying the biological roles and interactions of fatty acids and their analogues.
A common and effective method for conjugating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.combiosyn.com EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack by a primary amine on the molecule to be conjugated. thermofisher.com This reaction forms a stable amide bond. The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analogue (sulfo-NHS) to form a more stable NHS ester intermediate, which then reacts with the amine. thermofisher.commcgill.ca
The general steps for conjugating this compound to an amine-containing molecule (e.g., a fluorescent probe) using EDC/NHS chemistry are as follows:
Activation of the carboxylic acid of this compound with EDC and NHS in a suitable buffer to form an NHS ester.
Reaction of the NHS ester with the primary amine of the reporter molecule.
Purification of the resulting conjugate to remove unreacted starting materials and byproducts.
This strategy has been widely used to create fluorescent fatty acid probes for studying lipid metabolism and transport. thermofisher.comnih.govthermofisher.com For example, fatty acids have been conjugated to fluorophores like BODIPY and pyrene (B120774) to investigate their interactions with proteins and membranes. thermofisher.comthermofisher.com
The table below outlines common reactive groups and the corresponding linkages formed in bioconjugation reactions relevant to carboxylic acids.
| Reactive Group on Carboxylic Acid (activated) | Reactive Group on Probe | Resulting Covalent Bond |
| Acyl-NHS Ester | Primary Amine (-NH2) | Amide |
| Acyl-NHS Ester | Hydrazine (-NHNH2) | Hydrazide |
| Carboxylate (-COO-) + Carbodiimide | Primary Amine (-NH2) | Amide |
In addition to fluorescent probes, this compound could also be conjugated to solid supports for affinity chromatography applications or to other bioactive molecules to create hybrid compounds with novel properties. The choice of conjugation strategy will depend on the specific application and the chemical nature of the molecule to be attached.
Molecular and Biochemical Interactions of 2,2 Difluoro 3 Hydroxydecanoic Acid
Enzyme Inhibition and Activation Mechanisms by 2,2-Difluoro-3-hydroxydecanoic Acid
There is currently no publicly available scientific literature detailing the specific enzyme inhibition or activation mechanisms of this compound. While it is plausible that as a fatty acid analog, it could interact with enzymes involved in lipid metabolism, no studies have been published to confirm or characterize such interactions.
Kinetic Studies of Enzyme-2,2-Difluoro-3-hydroxydecanoic Acid Interactions
A thorough search of scientific databases has found no kinetic studies on the interaction between this compound and any enzyme. Consequently, kinetic parameters such as the Michaelis constant (K_m), catalytic rate (k_cat), or inhibitory constant (K_i) are not available. Without such data, the potency and nature of any potential enzyme inhibition remain unknown.
Active Site Binding and Conformational Changes Induced by this compound
There are no published studies on the binding of this compound to the active site of any enzyme. Research on how this compound might induce conformational changes in an enzyme, which is crucial for understanding its mechanism of action, has not been documented.
Irreversible vs. Reversible Enzyme Inhibition by this compound
The nature of any potential enzyme inhibition by this compound, whether it is reversible or irreversible, has not been determined through scientific investigation. This fundamental characteristic of its interaction with enzymes remains unelucidated.
Modulation of Biochemical Pathways by this compound
While other fluorinated fatty acids have been studied for their effects on biochemical pathways, there is no specific research available on how this compound modulates such pathways.
Impact on Lipid Metabolism Pathways in Model Organisms
No studies have been published that investigate the impact of this compound on lipid metabolism pathways in any model organism. Research into how it might affect the intricate network of lipid synthesis, degradation, and signaling is a critical but currently missing piece of the puzzle.
Influence on Fatty Acid Synthesis and Degradation Cycles
The specific influence of this compound on the cycles of fatty acid synthesis and degradation has not been documented in the scientific literature. Fatty acid synthesis and β-oxidation are fundamental cellular processes, and while it is conceivable that a modified fatty acid like this could have an effect, there is no current evidence to support this. vulcanchem.com
Interference with Specific Metabolic Enzymes Relevant to this compound Structure
Currently, there is no published research investigating the inhibitory or modulatory effects of this compound on any specific metabolic enzymes. The introduction of gem-difluoro substitution at the α-carbon (C2) and a hydroxyl group at the β-carbon (C3) of decanoic acid suggests potential for interaction with enzymes involved in fatty acid metabolism. For instance, enzymes such as fatty acid synthases, desaturases, or hydroxylases could theoretically be targets. The fluorine atoms, being strong electron-withdrawing groups, would significantly alter the electronic properties of the carboxylic acid head group and the adjacent chiral center, potentially influencing enzyme-substrate recognition and catalysis. However, without empirical data, any discussion of specific enzyme interference remains purely speculative.
Receptor and Protein Binding Studies of this compound
Ligand-Protein Docking and Molecular Recognition
No ligand-protein docking or molecular recognition studies for this compound are available in the current scientific literature. Computational modeling is a powerful tool to predict the binding affinity and mode of interaction between a small molecule and a protein target. Such studies for this compound would be invaluable in identifying potential protein receptors and understanding the structural basis of its hypothetical biological activity. The combination of a hydrophobic alkyl chain, a polar hydroxyl group, and the electronegative difluoro moiety presents a unique pharmacophore that could be explored for binding to various protein classes, including nuclear receptors, G-protein coupled receptors, or enzymes.
Affinity Chromatography and Protein Interaction Profiling
There are no reports of affinity chromatography or broader protein interaction profiling studies having been performed with this compound. These experimental approaches are critical for the unbiased identification of cellular proteins that physically interact with a small molecule. By immobilizing the compound on a solid support, researchers could potentially isolate and identify its binding partners from cell or tissue lysates, thereby revealing its mechanism of action.
Structural Biology of this compound-Protein Complexes
Consistent with the lack of binding partners, no structural biology data, such as X-ray crystallography or cryo-electron microscopy structures, exist for this compound in complex with any protein. Determining the three-dimensional structure of such a complex would provide atomic-level insights into the binding interactions and guide future drug design and optimization efforts.
Metabolism and Biotransformation of 2,2 Difluoro 3 Hydroxydecanoic Acid in Biological Systems
In Vitro Metabolic Fate of 2,2-Difluoro-3-hydroxydecanoic Acid in Cellular Systems
The in vitro metabolism of this compound in cellular systems, such as liver microsomes or specific cell cultures, would likely involve a series of enzymatic reactions aimed at increasing its polarity and facilitating its elimination.
Conjugation Reactions of this compound
Following initial oxidative metabolism, or acting on the parent compound directly, conjugation reactions would be expected to play a significant role in the detoxification and excretion of this compound. These phase II reactions involve the attachment of endogenous polar molecules to the xenobiotic.
The primary conjugation pathways for a molecule with a carboxylic acid and a hydroxyl group would include:
Glucuronidation: The carboxyl group or the hydroxyl group could be conjugated with glucuronic acid, a common pathway for organic acids and alcohols. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: The hydroxyl group could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate.
Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids such as glycine (B1666218) or taurine.
The relative importance of these pathways would depend on the specific enzymes present in the cellular system being studied and the substrate affinity of this compound and its metabolites for these enzymes.
Microbial Degradation and Biotransformation of this compound
The microbial world possesses a vast and diverse enzymatic repertoire capable of degrading a wide array of organic compounds, including halogenated substances.
Identification of Microorganisms Capable of Metabolizing this compound
Specific microorganisms capable of metabolizing this compound have not been identified. However, based on studies of other fluorinated compounds, it is likely that bacteria and fungi from genera such as Pseudomonas, Rhodococcus, and various actinomycetes could possess the necessary enzymatic machinery. These organisms are known for their ability to degrade recalcitrant xenobiotics. Enrichment culture techniques using this compound as a sole carbon source would be a primary method for isolating such microorganisms from environmental samples like soil or water.
Characterization of Microbial Degradation Products
The microbial degradation of this compound would likely proceed through pathways that aim to defluorinate the molecule and break down the carbon chain. Potential degradation products could include:
Fluoride (B91410) ions: Successful defluorination would release fluoride into the medium.
Shorter-chain fluorinated and non-fluorinated fatty acids: The breakdown of the decanoic acid chain could lead to the formation of smaller organic acids.
Ketone derivatives: Similar to mammalian metabolism, oxidation of the hydroxyl group to a ketone is a probable step.
The identification of these metabolites would be crucial for elucidating the degradation pathway and would typically be achieved using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Enzymatic Machinery Involved in Microbial Metabolism
The enzymatic machinery involved in the microbial metabolism of this compound would likely include a variety of hydrolases and oxidoreductases. Key enzymes could be:
Dehalogenases: These enzymes are critical for cleaving the carbon-fluorine bond, which is notoriously stable. Different types of dehalogenases (e.g., haloalkane dehalogenases, haloacid dehalogenases) could be involved.
Dehydrogenases: As in cellular systems, dehydrogenases would be responsible for oxidizing the hydroxyl group.
Oxygenases: Monooxygenases and dioxygenases could play a role in hydroxylating the carbon chain and potentially initiating ring cleavage if the molecule were to be cyclized.
Enzymes of fatty acid metabolism: Once defluorinated, the resulting decanoic acid or its derivatives could be funneled into the beta-oxidation pathway for complete mineralization.
Information regarding the metabolism and biotransformation of this compound in biological systems is not publicly available.
Extensive searches of scientific literature and databases have yielded no specific information on the metabolism or biotransformation of the chemical compound this compound in any biological model.
Therefore, it is not possible to provide a detailed article on the comparative metabolism of this particular compound across different biological systems as requested. The available scientific literature does not appear to contain studies that have investigated its metabolic pathways, biotransformation products, or the enzymes involved in its processing within in vivo or in vitro models.
Further research would be required to elucidate the metabolic fate of this compound in biological organisms. Such studies would typically involve administering the compound to animal models or incubating it with cellular systems, followed by the analysis of potential metabolites. Without such primary research, any discussion on its metabolism would be purely speculative.
Advanced Analytical and Spectroscopic Characterization of 2,2 Difluoro 3 Hydroxydecanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,2-Difluoro-3-hydroxydecanoic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.
¹H, ¹³C, and ¹⁹F NMR Spectral Analysis
The complete characterization of this compound requires a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.
¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the terminal methyl group (CH₃), the six methylene (B1212753) groups (CH₂) of the heptyl chain, the methine proton adjacent to the hydroxyl group (CH-OH), and the hydroxyl proton itself. The chemical shift and multiplicity of the proton at the C3 position are particularly informative, influenced by the adjacent fluorine atoms and the hydroxyl group.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule would be characterized by a signal for the carboxylic acid carbon (C1), which appears as a triplet due to coupling with the two fluorine atoms. The C2 carbon, directly bonded to two fluorine atoms, would also exhibit a prominent triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other key signals include the carbon bearing the hydroxyl group (C3) and the carbons of the n-heptyl side chain.
¹⁹F NMR: As a 100% naturally abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. nsf.gov For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms at the C2 position. The multiplicity of this signal, typically a triplet of doublets or a more complex multiplet, arises from coupling to the protons on the adjacent C3 carbon. rsc.org
Predicted NMR Spectral Data for this compound
This data is predicted based on the analysis of structurally similar compounds.
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~4.1-4.3 | m | - | CH(OH) |
| ¹H | ~2.5-3.0 | br s | - | OH |
| ¹H | ~1.4-1.7 | m | - | (CH₂)₆ |
| ¹H | ~0.9 | t | ~7 | CH₃ |
| ¹³C | ~165-168 | t | JCF ~ 25-35 | C1 (COOH) |
| ¹³C | ~115-120 | t | ¹JCF ~ 245-255 | C2 (CF₂) |
| ¹³C | ~70-75 | t | ²JCF ~ 20-30 | C3 (CHOH) |
| ¹³C | ~34-36 | t | ³JCF ~ 4-6 | C4 |
| ¹³C | ~22-32 | s | - | C5-C9 |
| ¹³C | ~14 | s | - | C10 (CH₃) |
2D NMR Techniques for Stereochemical Assignment
While 1D NMR establishes the basic structure, two-dimensional (2D) NMR techniques are crucial for confirming atom connectivity and determining the stereochemistry. Techniques such as COSY, HSQC, and HMBC are routinely employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. It would confirm the connectivity from the terminal methyl group through the heptyl chain to the C3 methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It is used to definitively assign the proton signals to their corresponding carbon atoms identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between carbons and protons separated by two or three bonds. It is particularly powerful for connecting structural fragments. For this compound, HMBC spectra would show correlations from the fluorine atoms (observed via ¹⁹F-detected HMBC) to the C1, C3, and C4 carbons, as well as to the C3 proton, providing unequivocal confirmation of the core structure. nih.gov
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. They can be instrumental in determining the relative stereochemistry of the chiral center at C3, although this can be challenging for flexible, acyclic molecules.
Mass Spectrometry (MS) for Identification and Quantification of this compound
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS analysis, often coupled with electrospray ionization (ESI), would be used to confirm its molecular formula, C₁₀H₁₈F₂O₃. rsc.org The exact mass of the deprotonated molecule [M-H]⁻ or other adducts is compared against the theoretical calculated mass. mdpi.com
Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₈F₂O₃
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M-H]⁻ | C₁₀H₁ⲇF₂O₃⁻ | 223.1140 |
| [M+H]⁺ | C₁₀H₁₉F₂O₃⁺ | 225.1296 |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M-H]⁻ ion at m/z 223.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation pattern of 3-hydroxy fatty acids is well-characterized and typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. nih.govresearchgate.net The presence of fluorine atoms introduces additional fragmentation pathways, such as the loss of hydrogen fluoride (B91410) (HF).
Predicted MS/MS Fragmentation of the [M-H]⁻ Ion (m/z 223.1)
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Formula |
|---|---|---|
| 203.1 | HF | C₁₀H₁₇FO₃⁻ |
| 205.1 | H₂O | C₁₀H₁₅F₂O₂⁻ |
| 179.1 | CO₂ | C₉H₁₈F₂O⁻ |
| 159.1 | CO₂ + HF | C₉H₁₇FO⁻ |
| 161.1 | H₂O + CO₂ | C₉H₁₆F₂⁻ |
Application in Complex Biological Matrices (Non-Clinical)
The identification and quantification of this compound in complex biological samples, such as plasma or tissue homogenates, are critical for non-clinical research, including metabolism and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. nih.gov
The methodology involves an initial sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering macromolecules. The extract is then injected into a liquid chromatography system, where the analyte is separated from other matrix components on a reversed-phase column. The eluent is directed into the mass spectrometer, which is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor-to-product ion transition (e.g., m/z 223.1 → 101.1) is monitored, providing a high degree of specificity and enabling accurate quantification even at very low concentrations in a complex biological background. researchgate.net This targeted approach allows for the robust measurement of the compound's concentration over time in various biological compartments.
Chromatographic Techniques for Purification and Purity Assessment of this compound
Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and the quantitative determination of its purity. The selection of a specific technique is dictated by the physicochemical properties of the analyte and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and detection.
For fatty acids, which often lack a strong ultraviolet (UV) chromophore, derivatization is a common strategy to enhance detectability. researchgate.net A fluorescent labeling agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be reacted with the carboxylic acid group to yield a highly fluorescent derivative, enabling sensitive detection. researchgate.net
A typical reversed-phase HPLC method for the analysis of a derivatized fluorinated fatty acid would employ a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the relatively nonpolar fatty acid derivative from the column.
Table 1: Illustrative HPLC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Phosphate Buffer (pH 3) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation/Emission wavelengths dependent on the derivatizing agent) or UV (e.g., 225 nm) pensoft.net |
| Injection Volume | 10 µL |
The method would need to be validated according to established guidelines to ensure its linearity, accuracy, precision, and specificity for this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the low volatility of this compound, derivatization is a prerequisite for GC analysis. numberanalytics.com The carboxylic acid and hydroxyl functional groups must be converted to less polar and more volatile moieties. A common approach is a two-step derivatization:
Esterification: The carboxylic acid is converted to an ester, typically a methyl ester (FAME) or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst (e.g., BF₃) or by using a reagent like trimethylsulfonium (B1222738) hydroxide (B78521). mdpi.com
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The resulting derivatized compound is sufficiently volatile for GC analysis. Separation is typically achieved on a non-polar or intermediate-polarity capillary column, such as a DB-5 or DB-17. nih.gov
Table 2: Representative GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
GC coupled with Mass Spectrometry (GC-MS) is particularly valuable as it provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized analyte.
The presence of a stereocenter at the C3 position (bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). Distinguishing and quantifying these enantiomers often requires chiral chromatography.
Two main strategies can be employed:
Indirect Chiral Separation: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (either GC or HPLC). For instance, reaction with a chiral alcohol like (-)-menthol can produce diastereomeric esters that may be resolvable by GC. nih.gov
Direct Chiral Separation: The underivatized or, more commonly, derivatized enantiomers are separated on a chiral stationary phase (CSP). For HPLC, polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of hydroxy acids. nih.govresearchgate.net The sample would first be derivatized (e.g., with 3,5-dinitrophenyl isocyanate) to introduce a chromophore that facilitates interaction with the CSP and enhances detection. nih.gov
The choice between these methods depends on the specific properties of the enantiomers and the availability of suitable chiral selectors or derivatizing agents. Successful chiral separation is critical in stereoselective synthesis and for understanding the biological activities of the individual enantiomers.
Computational and Theoretical Investigations of 2,2 Difluoro 3 Hydroxydecanoic Acid
Quantum Chemical Calculations for Electronic Structure of 2,2-Difluoro-3-hydroxydecanoic Acid
Density Functional Theory (DFT) represents a robust method for investigating the electronic properties of medium-sized organic molecules. A typical study on this compound would likely employ a functional such as B3LYP or M06-2X with a basis set like 6-311+G(d,p) to achieve a balance between computational cost and accuracy.
The primary impact of the gem-difluoro group at the C2 position is the significant inductive electron withdrawal from the alpha-carbon. This effect propagates to the adjacent carboxylic acid and hydroxyl groups. DFT calculations would quantify this impact through analysis of atomic charges and molecular orbitals. The calculated pKa of the carboxylic acid is expected to be lower (i.e., more acidic) than that of its non-fluorinated counterpart, decanoic acid, due to the stabilization of the carboxylate anion by the electronegative fluorine atoms. acs.orgwikipedia.org
Key electronic properties that would be determined from DFT calculations are summarized in the hypothetical data table below.
| Property | Hypothetical Value | Significance |
| Dipole Moment | ~3.5 - 4.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons; a lower value suggests lower reactivity as an electron donor. |
| LUMO Energy | ~ -0.5 eV | Relates to the molecule's ability to accept electrons; a lower value suggests higher reactivity as an electron acceptor. |
| HOMO-LUMO Gap | ~ 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Calculated pKa | ~ 3.8 - 4.2 | Lower than non-fluorinated fatty acids, indicating increased acidity of the carboxylic acid group. acs.org |
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound.
The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. Fluorine substitution is known to have a profound impact on molecular conformation. nih.govnih.gov A systematic conformational search, likely using a combination of molecular mechanics and DFT, would be necessary to identify the global and local energy minima.
| Conformer Type | Relative Energy (kcal/mol) | Key Feature |
| Global Minimum | 0.00 | Likely features an intramolecular hydrogen bond between the C3-OH and the C1-carbonyl oxygen, with an extended alkyl chain. |
| Local Minimum 1 | +0.85 | May involve a different rotamer around the C2-C3 bond, disrupting the optimal hydrogen bond. |
| Local Minimum 2 | +1.50 | Could feature a gauche conformation of the alkyl chain. |
| Local Minimum 3 | +2.10 | May involve a hydrogen bond between the C3-OH and a fluorine atom. |
Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would show a highly negative potential (red) around the carboxylic acid and hydroxyl oxygens, making them sites for interaction with electrophiles or hydrogen bond donors. A region of positive potential (blue) would be expected around the acidic proton of the carboxylic acid.
The fluorine atoms themselves would exhibit a negative electrostatic potential, though they are generally poor hydrogen bond acceptors. nih.gov The C-F bonds create a localized electron-deficient region on the carbon atoms, which can engage in favorable multipolar interactions, for instance with carbonyl groups in a protein binding site. nih.gov The MEP analysis would predict that the primary sites for reactivity would be the carboxylic acid and hydroxyl groups, with the difluoro moiety primarily serving to modulate the electronic properties and conformational preferences of the molecule.
Molecular Dynamics (MD) Simulations of this compound Interactions
MD simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment over time, providing insights that are complementary to the static picture from quantum chemical calculations.
The behavior of this compound in an aqueous environment would be of significant interest. MD simulations in a box of explicit water molecules would reveal how the molecule is solvated. The polar head, consisting of the carboxylic acid and hydroxyl group, would be expected to form strong hydrogen bonds with surrounding water molecules. The hydrophobic decanoic tail would likely induce a structured ordering of water in its immediate vicinity.
The fluorine atoms have a complex effect on solvation. While the C-F bond is polar, the fluorocarbon segment is hydrophobic. Simulations would likely show that water molecules are less structured around the fluorinated portion of the molecule compared to a non-fluorinated alkyl chain, a phenomenon known as the "hydrophobic effect of fluorine." The dynamics of hydrogen bonding between the solute and water, and the residence time of water molecules around the polar groups, could be quantified. acs.org
To understand how this compound might interact with a biological target, MD simulations of the molecule in a hypothetical protein binding pocket could be performed. For instance, one could model its interaction with an enzyme that processes fatty acids. nih.gov
These simulations would reveal the stability of the binding pose and the key interactions that anchor the ligand. It is plausible that the carboxylate group would form salt bridges with positively charged residues like lysine (B10760008) or arginine. nih.gov The C3-hydroxyl group could act as both a hydrogen bond donor and acceptor. The difluoro group at C2 could engage in favorable interactions with the protein backbone, potentially forming short contacts with carbonyl carbons. nih.govacs.org The long alkyl tail would likely occupy a hydrophobic channel in the protein.
The simulation would track the dynamics of these interactions over time, providing information on their stability and strength. Root Mean Square Fluctuation (RMSF) analysis would indicate which parts of the ligand are most mobile within the binding site.
| Interaction Type | Potential Interacting Residues | Dynamic Stability |
| Salt Bridge | Lysine, Arginine | High; anchors the ligand. |
| Hydrogen Bonding (C3-OH) | Aspartate, Glutamate, Serine | Moderate to High; provides specificity. |
| Multipolar C-F•••C=O | Backbone Carbonyls | Moderate; contributes to affinity. nih.gov |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine | High; stabilizes the alkyl chain. |
Table 3: Hypothetical Protein-Ligand Interactions for this compound in a Model Binding Site.
Reaction Mechanism Modeling for Synthesis and Biotransformation of this compound
Computational modeling plays a pivotal role in elucidating reaction mechanisms, predicting outcomes, and guiding the synthesis and understanding the metabolic fate of novel compounds.
Synthesis of this compound
A plausible and efficient synthetic route for long-chain 2,2-difluoro-3-hydroxy acids involves a selective haloform-type reaction. nih.govnih.gov This method utilizes 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones as precursors, which are accessible through the reaction of a pentafluoroenolate with an appropriate aldehyde. nih.gov For the synthesis of this compound, the precursor would be 1,1,1,3,3-pentafluoro-4-hydroxy-2-pentadecanone, derived from the reaction with undecanal.
The key step is the base-promoted cleavage of the C-CF3 bond, which is highly selective over the alternative C-CF2R bond cleavage. nih.govnih.gov
Reaction Mechanism Modeling:
Theoretical studies, particularly using Density Functional Theory (DFT) at the B3LYP level, have been employed to rationalize the high selectivity of this haloform-type reaction. nih.gov The computational model for a similar reaction involving 1,1,1,3,3-pentafluoro-4-hydroxypentan-2-one reveals the following key mechanistic insights:
Intermediate Formation: The initial addition of a hydroxide (B78521) ion to the carbonyl carbon is a barrierless process, leading to a stable tetrahedral intermediate. nih.gov
Bond Cleavage Pathways: The model compares the energy barriers for the cleavage of the CO-CF3 bond versus the CO-CF2 bond.
The transition state for the CO-CF3 bond cleavage is significantly lower in energy than that for the CO-CF2 bond cleavage. nih.gov
This preference is attributed to the greater ability of the three fluorine atoms on the trifluoromethyl group to stabilize the accumulating negative charge in the transition state. nih.gov
Solvent Effects: The inclusion of solvent effects in the calculations, using the Polarizable Continuum Model (PCM), does not alter the predicted preference for CO-CF3 bond cleavage. nih.gov
This theoretical model provides a strong predictive framework for the synthesis of this compound, explaining the high yield and selectivity observed in related experimental work. nih.govnih.gov
Table 1: Illustrative Yields for the Synthesis of 2,2-Difluoro-3-hydroxy Acids via Haloform-Type Reaction
| Aldehyde/Ketone Precursor | Corresponding 2,2-Difluoro-3-hydroxy Acid Product | Reported Yield |
| Undecanal | This compound | Not reported, but expected to be high based on analogues |
| Benzaldehyde | 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid | 95% nih.gov |
| Cyclohexanone | 1-(Carboxy-difluoro-methyl)-cyclohexanol | 85% nih.gov |
| Acetophenone | 2,2-Difluoro-3-hydroxy-3-phenylbutanoic acid | 91% nih.gov |
This table is illustrative and based on reported yields for analogous compounds. nih.gov
Biotransformation of this compound
While specific biotransformation studies on this compound are not available, computational models and experimental data from related fluorinated fatty acids and xenobiotics provide insights into its likely metabolic fate.
Fungi of the genus Cunninghamella, particularly Cunninghamella elegans, are often used as microbial models for mammalian drug metabolism and have been employed to study the biotransformation of fluorinated compounds. nih.gov These models, along with animal studies, suggest that the biotransformation of fluorinated fatty acids can proceed through several pathways, often involving cytochrome P450 (CYP) enzymes. dntb.gov.ua
Plausible Biotransformation Pathways:
Oxidation: The primary route of metabolism for fatty acids is β-oxidation. The presence of fluorine atoms can significantly alter this process. For terminally fluorinated fatty acids, the "odd-even rule" often applies, where even-numbered chains can be metabolized to toxic fluoroacetic acid, while odd-numbered chains yield less toxic β-fluoropropionic acid, which can be dehalogenated. mdpi.com For this compound, the gem-difluoro group at the α-position is expected to block β-oxidation.
Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of the alkyl chain at positions remote from the fluorine atoms.
Degradation to Perfluorinated Carboxylic Acids (PFCAs): Many fluorotelomer-based compounds are known to degrade in vivo to form persistent PFCAs like perfluorooctanoic acid (PFOA). chinesechemsoc.orgnih.gov It is conceivable that under certain metabolic conditions, this compound could undergo transformations leading to shorter-chain fluorinated acids.
Table 2: Conceptual Model of Potential Biotransformation Reactions
| Reaction Type | Potential Metabolite(s) | Modeling Approach |
| ω-Hydroxylation | 2,2-Difluoro-3,ω-dihydroxydecanoic acid | Molecular docking with CYP enzyme active sites |
| (ω-1)-Hydroxylation | 2,2-Difluoro-3,(ω-1)-dihydroxydecanoic acid | Molecular docking with CYP enzyme active sites |
| Oxidative Chain Shortening | Shorter-chain difluoro-hydroxy acids | Not readily modeled without experimental data |
This table presents conceptual biotransformation reactions and is not based on experimental data for the specific compound.
Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) for this compound Analogues
As of this writing, there are no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies published in the scientific literature for analogues of this compound. However, the principles of these computational techniques are well-established and would be invaluable in the rational design and optimization of such compounds for any potential biological activity.
Structure-Activity Relationship (SAR) and Chemoinformatics
SAR studies aim to identify the relationships between the chemical structure of a molecule and its biological activity. researchgate.net By systematically modifying different parts of a lead compound and observing the effect on its activity, researchers can deduce which functional groups and structural features are essential for the desired biological effect.
For analogues of this compound, a hypothetical SAR study would involve the synthesis and biological testing of a library of related compounds. Chemoinformatic tools would be essential for managing the data, analyzing the relationships, and visualizing the results. Key structural modifications could include:
Varying the length of the alkyl chain.
Altering the position and number of fluorine atoms.
Modifying the hydroxyl and carboxylic acid groups (e.g., esterification, amidation).
Introducing other functional groups onto the alkyl chain.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling takes SAR a step further by attempting to create a mathematical relationship between the chemical structure and biological activity. mdpi.comyoutube.com In a QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
A typical workflow for a QSAR study on analogues of this compound would involve:
Data Set Preparation: A series of analogues would be synthesized and their biological activity (e.g., IC50 or EC50 values) measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue using specialized software.
Model Development: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) would be used to develop a predictive model. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation methods.
A validated QSAR model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Applications of 2,2 Difluoro 3 Hydroxydecanoic Acid in Scientific Research and Biotechnology
Utilization as a Biochemical Probe for Enzyme Studies
Currently, there is a lack of specific published research detailing the use of 2,2-Difluoro-3-hydroxydecanoic acid as a biochemical probe for enzyme studies. However, the structural similarity to naturally occurring hydroxy fatty acids suggests its potential in this area. The fluorine atoms can serve as a sensitive NMR probe to investigate enzyme-substrate interactions and reaction mechanisms.
Role in the Development of Novel Synthetic Methodologies
The synthesis of α,α-difluoro-β-hydroxy carboxylic acids, such as this compound, has been an area of active research. These compounds can be synthesized through various methods, including the Reformatsky reaction involving ethyl bromodifluoroacetate and an appropriate aldehyde. The development of efficient and stereoselective synthetic routes to this and related compounds is a significant endeavor in organic chemistry. ag.state.mn.us These methodologies are crucial for accessing a wider range of fluorinated building blocks for further chemical synthesis.
Potential as a Precursor for Specialty Chemicals and Materials
While direct applications of this compound as a precursor are not yet widely documented, the unique properties of fluorinated compounds suggest their potential in creating specialty materials. researchgate.net The presence of the difluoro-hydroxy-acid moiety could be leveraged to synthesize novel polymers, surfactants, or other functional materials with enhanced thermal stability, chemical resistance, and specific surface properties.
Biotechnological Applications in Fermentation or Industrial Processes (Excluding Therapeutic)
There is currently no available information on the specific use of this compound in fermentation or industrial processes. The general field of biotechnology utilizes various fatty acids and their derivatives in the production of biosurfactants and other bio-based chemicals. Future research may explore the potential for microbial production or biotransformation of this compound.
Exploration as a Tool Compound in Fundamental Biological Research
Specific studies employing this compound as a tool compound in fundamental biological research are not yet prevalent in the scientific literature. However, its non-fluorinated analog, 3-hydroxydecanoic acid, is a known component of the lipid A portion of lipopolysaccharides in Gram-negative bacteria and has been studied for its role in bacterial signaling and host-pathogen interactions. ufs.ac.za The fluorinated version could potentially be used to probe these biological systems, with the fluorine atoms providing a means to study metabolic fate and interactions.
Future Directions and Grand Challenges in 2,2 Difluoro 3 Hydroxydecanoic Acid Research
Emerging Synthetic Strategies for Fluorinated Decanoic Acids
The synthesis of complex fluorinated molecules like 2,2-difluoro-3-hydroxydecanoic acid requires sophisticated and highly selective methods. While traditional fluorination techniques often involve harsh conditions and limited selectivity, recent advancements are paving the way for more efficient and controlled syntheses. numberanalytics.com
Emerging strategies are increasingly reliant on catalysis, which offers milder reaction conditions and superior control over regioselectivity and stereoselectivity. numberanalytics.com Key areas of development include:
Catalytic Electrophilic Fluorination: The use of transition metal catalysts, organocatalysts, and even photocatalysts in combination with electrophilic fluorine sources like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) has revolutionized the field. mdpi.comnumberanalytics.comnumberanalytics.com These methods could potentially be applied to a precursor of 3-hydroxydecanoic acid to install the gem-difluoro group.
Decarboxylative Fluorination: This powerful strategy utilizes readily available carboxylic acids to generate reactive species that can be trapped by a fluorine source. nih.gov Silver-catalyzed decarboxylative fluorination, for example, has shown high chemoselectivity and functional group tolerance. mdpi.com This approach could be envisioned starting from a suitably substituted malonic acid derivative.
Asymmetric Synthesis: Controlling the stereochemistry at the C-3 hydroxyl group is critical. Asymmetric catalytic methods, including organocatalytic Mannich reactions of fluorinated nucleophiles or transition metal-catalyzed allylic substitutions, provide robust pathways to chiral fluorinated molecules with multiple contiguous stereocenters. mdpi.commdpi.com
Biosynthetic and Green Approaches: A truly forward-looking approach involves leveraging biological systems or green chemistry principles. Engineered polyketide synthase (PKS) pathways have been shown to incorporate fluorinated building blocks like fluoroacetate (B1212596), opening the door to the biosynthesis of complex fluorinated natural products. nih.gov Furthermore, the non-fluorinated backbone, (R)-3-hydroxy-decanoic acid, can be synthesized from levoglucosenone (B1675106), a platform chemical derived from biomass, representing a significant step towards a sustainable starting material. nih.govfrontiersin.org
Table 1: Comparison of Modern Fluorination Strategies
| Synthetic Strategy | Typical Reagents/Catalysts | Key Advantages | Relevant Findings |
|---|---|---|---|
| Catalytic Electrophilic Fluorination | Selectfluor®, NFSI; Transition metal, organo-, or photocatalysts | Mild conditions, high selectivity, broad substrate scope. numberanalytics.comnumberanalytics.com | Enables site-selective fluorination of complex molecules. mdpi.com |
| Decarboxylative Fluorination | Carboxylic acid precursors; Silver or other metal catalysts | Uses readily accessible starting materials; releases CO2 as a benign byproduct. nih.gov | High chemoselectivity and functional group tolerance demonstrated. mdpi.com |
| Asymmetric Synthesis | Chiral catalysts (e.g., isothiourea, phase-transfer catalysts) | Enantioselective and diastereoselective control of stereocenters. mdpi.com | Crucial for producing stereochemically pure pharmaceutical intermediates. mdpi.com |
| Biosynthesis | Engineered enzymes (e.g., Polyketide Synthases) | High selectivity under aqueous conditions; sustainable production. nih.gov | Demonstrated ability to incorporate fluoroacetate into complex backbones. nih.gov |
Untapped Biochemical Pathways and Molecular Targets
The structural similarity of this compound to endogenous fatty acids suggests it could act as a modulator of lipid metabolism and signaling. The non-fluorinated parent compound, decanoic acid, is known to influence key metabolic pathways, including the citric acid cycle and fatty acid synthesis, and can even exert anti-tumor effects by targeting signaling cascades like c-Met. researchgate.netfrontiersin.orgmdpi.com The introduction of fluorine is expected to significantly alter these interactions.
Grand challenges in this area involve identifying the specific proteins and pathways that recognize this fluorinated analogue:
Interaction with Fatty Acid Binding Proteins (FABPs): FABPs are intracellular carriers for fatty acids. Studies on perfluorinated carboxylic acids have shown that they bind to human liver FABP (hL-FABP), with binding affinity dependent on the fluorinated chain length. acs.org Investigating the binding kinetics of this compound with various FABP isoforms is a critical first step.
Metabolic Fate: A key question is whether this compound can be activated to its coenzyme A (CoA) thioester and subsequently enter metabolic pathways like β-oxidation. The presence of the gem-difluoro group at the α-position would likely block classical β-oxidation, potentially making it a metabolic inhibitor. Systems biology approaches have shown that other per- and polyfluoroalkyl substances (PFAS) can significantly disrupt hepatic lipid and energy metabolism. mdpi.com
Enzyme Inhibition: The molecule could be designed as a specific inhibitor of enzymes involved in fatty acid metabolism. For example, it might target fatty acid synthases or desaturases, pathways often dysregulated in diseases like cancer and metabolic syndrome.
Microbial Biotransformation: The environmental fate and potential for bioremediation of such compounds are unknown. Research into how microorganisms interact with and potentially degrade fluorinated drugs suggests that unique biochemical pathways may be involved, although the stability of the carbon-fluorine bond often makes them recalcitrant. nih.gov
Table 2: Research Findings on the Bioactivity of Related Fatty Acids
| Compound Class | Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Decanoic Acid (non-fluorinated) | Citric Acid Cycle, Fatty Acid Synthesis | Influences mitochondrial and cytosolic metabolism in glioblastoma cells. | researchgate.netfrontiersin.org |
| Decanoic Acid (non-fluorinated) | c-Met Signaling Cascade | Suppresses tumor growth and metastasis in a hepatocellular carcinoma model. | mdpi.com |
| Perfluorinated Carboxylic Acids | Human Liver Fatty Acid Binding Protein (hL-FABP) | Bind within the fatty acid cavity; affinity depends on carbon chain length. | acs.org |
| Various PFAS Congeners | Hepatic Lipid & Energy Metabolism | Cause dose- and sex-dependent changes in β-oxidation, cholesterol biosynthesis, and TCA cycle. | mdpi.com |
Advancements in Analytical Characterization of Fluoro-Organic Compounds
The detection, identification, and quantification of novel fluoro-organic compounds in complex biological and environmental matrices present a significant analytical challenge. The low natural abundance of organofluorines means that highly sensitive and specific techniques are required.
Future research on this compound will depend heavily on a suite of advanced analytical methods:
Fluorine-Specific Detection: A major breakthrough is the development of methods that can selectively detect fluorinated compounds without prior knowledge of their full structure. One such technique is high-performance liquid chromatography (HPLC) coupled with continuum source molecular absorption spectrometry (CS-MAS). acs.orgelsevierpure.com This system pyrolyzes the column effluent, converting all fluoro-organic compounds into gallium fluoride (B91410) (GaF), which can be detected with high specificity, enabling the discovery of novel fluorinated metabolites.
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the mass accuracy needed to determine elemental compositions and identify unknown compounds in complex mixtures. acs.org Coupling HRMS with liquid chromatography (LC-MS) is essential for separating and identifying metabolites in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for the structural elucidation of fluoro-organic compounds. It provides information on the chemical environment of each fluorine atom in a molecule, making it invaluable for confirming the identity and purity of synthetic products.
Gas Chromatography (GC): For derivatives of this compound that are volatile, GC coupled with mass spectrometry (GC-MS) can be used. Studies have established gas-chromatographic retention indices for a range of fluorine-containing compounds, aiding in their identification. researchgate.net
Table 3: Modern Analytical Techniques for Fluoro-Organic Compound Characterization
| Technique | Principle | Application in Fluoro-Organic Research |
|---|---|---|
| HPLC-CS-MAS | LC separation followed by pyrolysis and fluorine-specific detection as GaF. acs.org | Screening for and quantification of novel or untargeted fluorinated compounds in environmental and biological samples. acs.orgelsevierpure.com |
| LC-HRMS (e.g., Orbitrap, FT-ICR) | Chromatographic separation coupled with high-accuracy mass measurement. acs.org | Identification and structural elucidation of unknown fluorinated metabolites and degradation products. |
| ¹⁹F NMR Spectroscopy | Measures the resonance of the ¹⁹F nucleus in a magnetic field. | Unambiguous structural confirmation, purity analysis, and studying fluorine's electronic environment. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. researchgate.net | Identification of volatile fluorinated compounds and their derivatives based on retention indices. researchgate.net |
Integration of Computational Chemistry with Experimental Studies
Computational chemistry is an essential partner to experimental work, providing insights that are difficult or impossible to obtain through laboratory methods alone. For fluorinated molecules, computational approaches can rationalize unexpected behaviors and guide the design of new compounds and catalysts. nih.govacs.org
The synergy between in silico and experimental approaches is a major future direction:
Force Field Development: Accurate molecular dynamics (MD) simulations rely on precise force fields. Developing and validating force fields specifically for fluorinated ligands is crucial for correctly modeling their interactions with biological macromolecules like proteins and membranes. nih.gov
Predicting Binding Affinity and Mode: MD simulations and other computational methods can predict how this compound will bind to a target protein. nih.govacs.org These studies can dissect the energetic contributions to binding, including the often-subtle effects of fluorine on water networks and entropy. acs.org
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular geometry, electronic properties, and reactivity of fluorinated compounds. emerginginvestigators.org This can help predict their stability and potential metabolic weak spots.
Catalyst and Reaction Design: Computational chemistry is increasingly used to design new catalysts for fluorination reactions and to understand reaction mechanisms, accelerating the development of more efficient and selective synthetic methods. numberanalytics.compittcon.org
Table 4: Applications of Computational Chemistry in Fluorine Research
| Computational Method | Application | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions. nih.govacs.org | Elucidates the role of fluorine in binding affinity, conformational changes, and interactions with water. nih.gov |
| Quantum Chemistry (e.g., DFT) | Calculating molecular properties. emerginginvestigators.org | Predicts geometry, stability, reactivity, and spectroscopic signatures. |
| Composite Methods (e.g., G3MP2) | Predicting thermochemical data. pittcon.org | Provides reliable data (e.g., heats of formation) for novel compounds where experimental data is lacking. |
| Combined Experimental/Computational Studies | Structural analysis of noncovalent interactions. nih.gov | Provides a holistic understanding of how fluorination impacts molecular structure and interactions. |
Potential for this compound in Green Chemistry Initiatives
As the chemical industry moves towards greater sustainability, the principles of green chemistry are paramount. This involves designing processes that reduce waste, use renewable feedstocks, and avoid hazardous substances.
Research into this compound can align with several green chemistry goals:
Renewable Feedstocks: A significant opportunity lies in the synthesis of the parent C-10 backbone. (R)-3-hydroxy-decanoic acid has been successfully synthesized from levoglucosenone, a versatile platform chemical obtained from the pyrolysis of cellulose (B213188). nih.govfrontiersin.org Using this bio-based starting material would be a major advance over petroleum-based routes.
Biosurfactants: The non-fluorinated (R)-3-hydroxy-decanoic acid is the lipid moiety of rhamnolipids, a class of highly effective and biodegradable biosurfactants. frontiersin.org There is immense potential to create novel, fluorinated biosurfactants by incorporating this compound into similar structures. Fluorination could dramatically alter the surfactant properties (e.g., critical micelle concentration, surface tension), leading to new applications in cosmetics, agriculture, and environmental remediation.
Greener Synthetic Methods: The development of catalytic, rather than stoichiometric, fluorination methods aligns with green chemistry principles by reducing waste. numberanalytics.comnih.gov Biocatalytic approaches, using enzymes to perform fluorination reactions under mild, aqueous conditions, represent an ultimate goal for sustainable production. numberanalytics.com
Q & A
Q. What are the recommended analytical methods for confirming the structure of 2,2-Difluoro-3-hydroxydecanoic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to identify fluorine and hydroxyl group positions. is critical for distinguishing between fluorine substituents at the 2,2-positions, while and resolve the hydroxyl and alkyl chain signals. For quantification, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode is recommended, as validated for structurally similar perfluorinated carboxylic acids (e.g., PFDA) . Calibrate with certified reference materials (CRMs) like those described for 8:3 FTCA .
Q. What safety protocols are essential when handling fluorinated hydroxy acids in laboratory settings?
- Methodological Answer : Follow guidelines for fluorinated compounds:
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer : Adapt methods for difluoroacetic acid derivatives:
- Electrophilic fluorination : Use Selectfluor™ or XeF to introduce fluorine atoms at the 2,2-positions .
- Hydroxylation : Catalytic oxidation (e.g., TEMPO/NaClO) at the 3-position post-fluorination .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers .
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound?
- Methodological Answer : Fluorine’s electronegativity stabilizes the carboxylate anion, enhancing acidity (predicted pKa ~2.5–3.0). Steric hindrance from 2,2-difluoro groups may reduce nucleophilic substitution rates. Compare with data for 3,5-difluoro-2-hydroxybenzoic acid, where fluorine increases lipophilicity and alters hydrogen-bonding networks . Use density functional theory (DFT) to model electronic effects and predict reaction pathways.
Q. What strategies resolve contradictions in environmental persistence data for fluorinated carboxylic acids?
- Methodological Answer : Address discrepancies via:
- Isomer-specific analysis : Separate branched/linear isomers using HPLC with chiral columns , as isomerization affects degradation rates .
- Long-term stability studies : Monitor degradation in simulated environments (e.g., water/soil matrices) using or LC-HRMS .
- Reference Arctic PFAS monitoring data to contextualize environmental half-lives (e.g., PFDA: t >50 years in cold climates) .
Q. How can metabolic pathways of this compound be studied in biological systems?
- Methodological Answer :
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolites via LC-MS/MS .
- In vitro assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., glucuronidation of the hydroxyl group) .
- Compare with PFDA metabolism, which undergoes β-oxidation in mammalian models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
